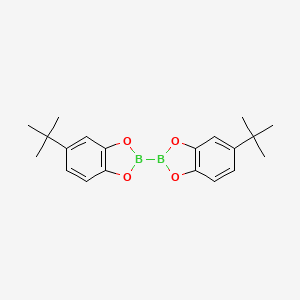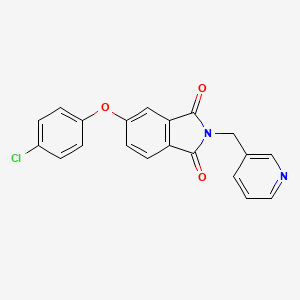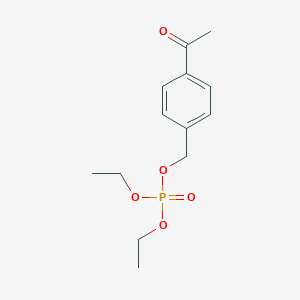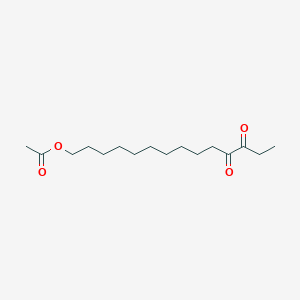![molecular formula C12H16O4 B12555222 Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- CAS No. 170985-87-2](/img/structure/B12555222.png)
Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is known for its unique structure, which includes a propanoic acid backbone with a phenylmethoxy group and a methyl ester functional group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- can be achieved through the reaction of methyl (S)-(-)-lactate with benzyl bromide . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 60-70°C and using an appropriate solvent like dimethylformamide (DMF) to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products Formed
Oxidation: Propanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethoxy compounds.
Scientific Research Applications
Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenylmethoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-methyl-, phenylmethyl ester
- Propanoic acid, 2-phenoxy-, methyl ester
- Propanoic acid, 2-methyl-, 2-phenylethyl ester
Uniqueness
Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- is unique due to its specific structural features, such as the presence of both a phenylmethoxy group and a methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
CAS No. |
170985-87-2 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl (2S)-2-(phenylmethoxymethoxy)propanoate |
InChI |
InChI=1S/C12H16O4/c1-10(12(13)14-2)16-9-15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 |
InChI Key |
XKWVZVULYUVMHD-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)OCOCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)OC)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)



![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)

![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)

